(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide is a chemical compound with a specific stereochemistry denoted by the (S) configuration This compound is characterized by the presence of an amino group, a cyano group attached to a benzyl moiety, and a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide typically involves the reaction of 2-cyanobenzyl bromide with appropriate amines under controlled conditions. One common method includes the use of 2-cyanobenzyl bromide, which reacts with N-methylpropionamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide.
N-Methylpropionamide: Another precursor used in the synthesis.
Alogliptin: A compound with a similar cyano-benzyl structure used as an antidiabetic agent.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino group and a cyano group, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-6-4-3-5-10(11)7-13/h3-6,9H,8,14H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYSYERYARKGKS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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